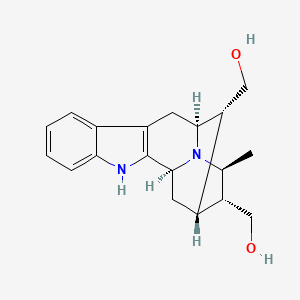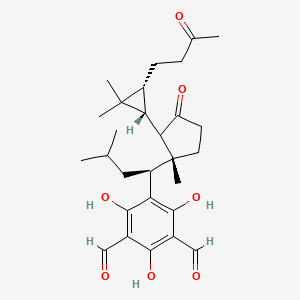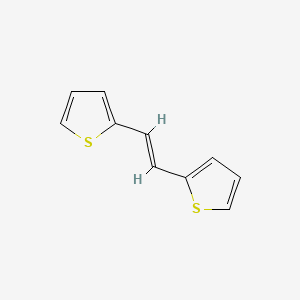
二氢蛇根碱
描述
Dihydroperaksine is a natural compound isolated from the herbs of Rauvolfia verticillata . It belongs to the category of Natural Compounds and specifically to the chemical family of Alkaloids . The molecular formula of Dihydroperaksine is C19H24N2O2 and its molecular weight is 312.4 .
Molecular Structure Analysis
The molecular structure of Dihydroperaksine involves a tetracyclic ketone which is converted into a pentacyclic core of the C-19 methyl substituted N(a)-H sarpagine and ajmaline alkaloids via a critical haloboration reaction . The ketone is then employed in the total synthesis of 19(S),20®-dihydroperaksine-17-al and 19(S),20®-dihydroperaksine .
科学研究应用
I have conducted a search, but it appears that there is limited information available specifically on “Dihydroperaksine” and its scientific research applications. The search results mostly discuss 1,4-dihydropyridine derivatives and their pharmacological actions, such as antihypertensive and anticancer agents , as well as general strategies for the synthesis of indole alkaloids .
作用机制
Target of Action
Dihydroperaksine, like other dihydropyridines, primarily targets the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
Dihydroperaksine works by binding to and blocking these voltage-gated L-type calcium channels . Usually, these channels open in response to an electrical signal, or action potential, hence the name “voltage-gated” L-type calcium channels . By blocking these channels, dihydroperaksine is able to decrease blood vessel contraction .
Biochemical Pathways
The blocking of L-type calcium channels leads to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels . This action is part of the larger biochemical pathway involving the regulation of blood pressure and heart function.
Result of Action
The primary result of Dihydroperaksine’s action is a drop in blood pressure due to the reduced vascular resistance of arterial blood vessels . This can decrease the oxygen requirements of the heart , making it potentially useful in the treatment of conditions like hypertension .
安全和危害
属性
IUPAC Name |
[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXNPSLWYWTKM-KYGVLOPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10903055 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Dihydroperaksine and its derivative Dihydroperaksine-17-al?
A1: Dihydroperaksine-17-al is an aldehyde derivative of Dihydroperaksine. The key difference lies in the presence of an aldehyde group (-CHO) at the C-17 position in Dihydroperaksine-17-al, while Dihydroperaksine has a methylene group (-CH2-) at the same position. [, ]
Q2: How does the stereochemistry of the C-19 methyl group influence the synthesis of Dihydroperaksine and related alkaloids?
A2: The stereochemistry at the C-19 methyl group plays a crucial role in the synthesis of Dihydroperaksine and other C-19 methyl-substituted sarpagine/macroline/ajmaline alkaloids. Researchers have developed a method utilizing asymmetric Pictet-Spengler reactions that achieve complete stereocontrol of the C-19 methyl function, allowing for the synthesis of either α- or β- configurations. This is essential as it enables the targeted synthesis of specific alkaloids within this family. [, ]
Q3: What innovative synthetic strategies have been employed in the total synthesis of Dihydroperaksine and its derivatives?
A3: Several key strategies have proven crucial in the total synthesis of Dihydroperaksine and related alkaloids. These include:
- Haloboration reactions: Used to construct the pentacyclic core of these alkaloids. [, ]
- Regioselective hydroboration and controlled oxidation: These techniques enable the installation of sensitive, enolizable aldehydes at the C-20 position. []
- Palladium-catalyzed α-vinylation: This reaction, successfully applied to chiral C-19 alkyl-substituted substrates, facilitates the construction of the alkaloid framework. []
Q4: What is the significance of hairy root cultures in the study of Dihydroperaksine?
A4: Hairy root cultures of Rauvolfia serpentina have been identified as a source of Dihydroperaksine and its derivatives. [] These cultures offer a valuable platform for studying the biosynthesis of these alkaloids and exploring potential biocatalytic routes for their production. Preliminary enzymatic studies using these cultures provide insights into the biosynthetic relationships between Dihydroperaksine and other related alkaloids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)



